molecular formula C18H16N2O2 B5247547 N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B5247547
M. Wt: 292.3 g/mol
InChI Key: CXDORXIATYSKJM-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a compound belonging to the indolizine family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane (DCM) under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indolizine core structure allows the compound to bind with high affinity to various biological receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other indolizine derivatives, such as:

Properties

IUPAC Name

N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)16-15(13-8-4-3-5-9-13)12-14-10-6-7-11-20(14)16/h3-12H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDORXIATYSKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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